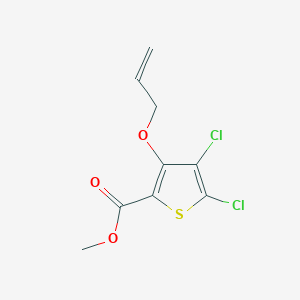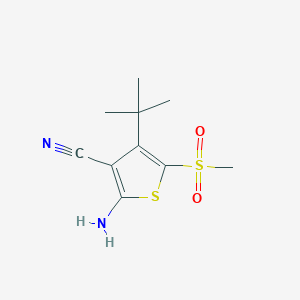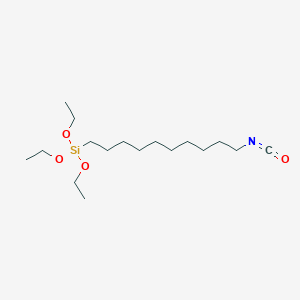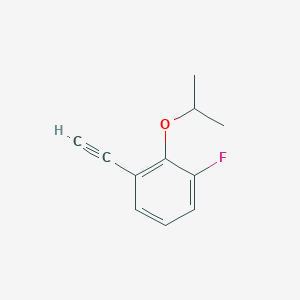
3'-Deoxy-3'-fluoro-2'-C-methylguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-3’-fluoro-2’-C-methylguanosine is a synthetic nucleoside analog known for its potent antiviral properties. This compound has garnered significant attention in the biomedical field due to its efficacy against viral infections such as hepatitis C and dengue fever .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluoro-2’-C-methylguanosine involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of fluorinating agents and methylating agents under controlled temperature and pressure.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluoro-2’-C-methylguanosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-3’-fluoro-2’-C-methylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its antiviral activity.
Reduction: This reaction can be used to remove specific functional groups, thereby modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-3’-fluoro-2’-C-methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying viral replication mechanisms.
Medicine: It is being investigated for its potential as an antiviral drug, particularly against hepatitis C and dengue fever.
Wirkmechanismus
The antiviral activity of 3’-Deoxy-3’-fluoro-2’-C-methylguanosine is primarily due to its ability to inhibit viral RNA synthesis. Once inside the host cell, the compound is phosphorylated to its active triphosphate form, which then competes with natural nucleotides for incorporation into the viral RNA. This incorporation results in chain termination, effectively halting viral replication. The molecular targets include viral RNA-dependent RNA polymerase, a key enzyme in the replication process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylguanosine: Another nucleoside analog with similar antiviral properties.
2’-C-methylguanosine: Lacks the fluoro group but still exhibits antiviral activity.
3’-Deoxyguanosine: Lacks both the fluoro and methyl groups, resulting in different biological activity
Uniqueness
3’-Deoxy-3’-fluoro-2’-C-methylguanosine stands out due to its unique combination of fluoro and methyl groups, which enhance its stability and antiviral efficacy. This makes it a valuable compound in the development of antiviral therapies .
Eigenschaften
Molekularformel |
C11H14FN5O4 |
|---|---|
Molekulargewicht |
299.26 g/mol |
IUPAC-Name |
2-amino-9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14FN5O4/c1-11(20)6(12)4(2-18)21-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19/h3-4,6,9,18,20H,2H2,1H3,(H3,13,15,16,19) |
InChI-Schlüssel |
FWLVLYHLIABSLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime](/img/structure/B12069513.png)











